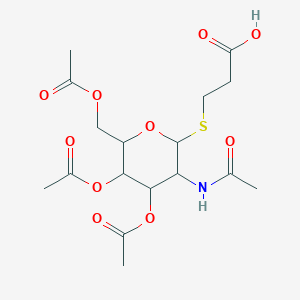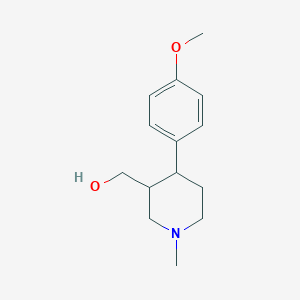
3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Mercapto-1-oxopropyl)-L-serine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is an analog of Tiopronin, a well-known compound used as an antidote against heavy metal poisoning. The molecular formula of N-(2-Mercapto-1-oxopropyl)-L-serine is C6H11NO3S, and it has a molecular weight of 177.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercapto-1-oxopropyl)-L-serine typically involves the reaction of L-serine with 2-mercapto-1-oxopropyl derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of N-(2-Mercapto-1-oxopropyl)-L-serine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2-Mercapto-1-oxopropyl)-L-Serin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Eigenschaften der Verbindung zu modifizieren und ihre Anwendungen zu verbessern .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet, um die Thiolgruppe zu einer Sulfonsäuregruppe zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppe zu einem Alkohol reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäurederivate, Alkohole und substituierte Serinverbindungen. Diese Produkte haben vielfältige Anwendungen in verschiedenen wissenschaftlichen Bereichen .
Wissenschaftliche Forschungsanwendungen
N-(2-Mercapto-1-oxopropyl)-L-Serin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biologischen Systemen untersucht, einschließlich Enzyminhibition und Proteinmodifikation.
Medizin: Forschungen laufen, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung von Schwermetallvergiftungen und als Antioxidans.
Industrie: Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Mercapto-1-oxopropyl)-L-Serin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Thiolgruppe in der Verbindung kann Disulfidbrücken mit Cysteinresten in Proteinen bilden, was zur Inhibition oder Modifikation der Proteinfunktion führt. Diese Wechselwirkung ist entscheidend für ihre Rolle als Gegenmittel gegen Schwermetallvergiftungen, wo sie an Schwermetalle bindet und ihre Ausscheidung aus dem Körper erleichtert.
Wirkmechanismus
The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-serine involves its interaction with molecular targets such as enzymes and proteins. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of the protein’s function. This interaction is crucial in its role as an antidote for heavy metal poisoning, where it binds to heavy metals and facilitates their excretion from the body.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Mercapto-1-oxopropyl)-L-Alanin: Ein Analogon von Tiopronin, das für ähnliche Anwendungen bei Schwermetallvergiftungen eingesetzt wird.
N-(2-Mercapto-1-oxopropyl)-L-Valin: Ein weiteres Analogon mit ähnlichen Eigenschaften und Anwendungen.
Einzigartigkeit
N-(2-Mercapto-1-oxopropyl)-L-Serin ist einzigartig aufgrund seiner spezifischen Wechselwirkung mit Serinresten in Proteinen, was es von anderen Analoga unterscheidet. Seine Fähigkeit, stabile Komplexe mit Schwermetallen zu bilden, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C6H11NO4S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11) |
InChI-Schlüssel |
NGCWQOJBMCFVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
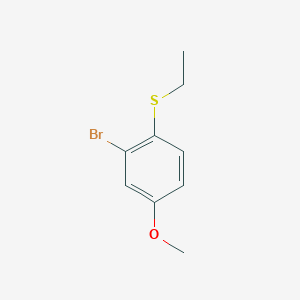

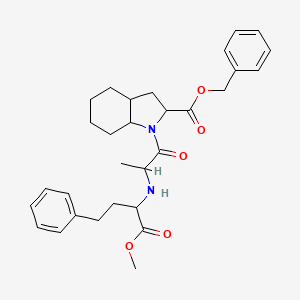

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
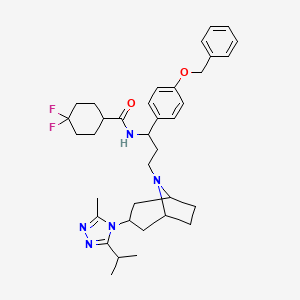
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)


